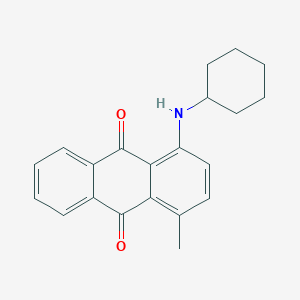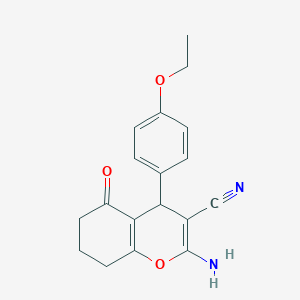![molecular formula C18H19N3S B5191929 4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione](/img/structure/B5191929.png)
4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a dihydropyrimidine-thione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as piperidine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of key signaling cascades that regulate cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(dimethylamino)phenyl derivatives: Compounds with similar structural motifs, such as 4-(dimethylamino)phenyl isocyanate and 4-(dimethylamino)phenylpyridine derivatives.
Pyrimidine derivatives: Other pyrimidine-based compounds with varying substituents, such as 5-[4-(dimethylamino)phenyl]-6-[(6-morpholin-4-ylpyridin-3-yl)ethynyl]pyrimidin-4-amine.
Uniqueness
4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-21(2)15-10-8-14(9-11-15)17-12-16(19-18(22)20-17)13-6-4-3-5-7-13/h3-12,17H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONMBHQOVJEWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone](/img/structure/B5191876.png)

![Methyl 4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)
![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![1-[(E)-3-phenylprop-2-enyl]-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B5191940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B5191948.png)

![(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5191965.png)
